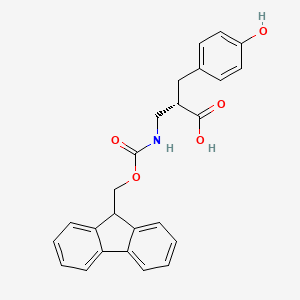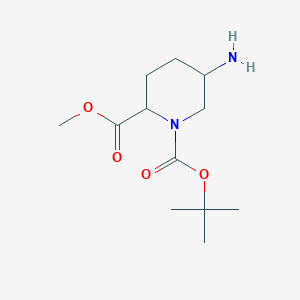
(R)-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone is a chiral compound featuring a cyclohexyl group attached to a pyrrolidine ring with a hydroxyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone and ®-3-hydroxypyrrolidine.
Formation of Intermediate: Cyclohexanone is reacted with ®-3-hydroxypyrrolidine under acidic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired ®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxyl group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexyl group provides hydrophobic interactions that enhance binding affinity.
相似化合物的比较
Similar Compounds
- ®-3-Hydroxy-5-methylpiperidin-1-yl(2-methylpyridin-3-yl)methanone
- (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone
- (3-(Aminomethyl)-1,2,4-oxadiazol-5-yl)(3-hydroxypyrrolidin-1-yl)methanone
Uniqueness
®-Cyclohexyl(3-hydroxypyrrolidin-1-yl)methanone is unique due to its specific chiral configuration and the presence of both cyclohexyl and pyrrolidine moieties. This combination provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C11H19NO2 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC 名称 |
cyclohexyl-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C11H19NO2/c13-10-6-7-12(8-10)11(14)9-4-2-1-3-5-9/h9-10,13H,1-8H2/t10-/m1/s1 |
InChI 键 |
JNSKMOCWGMKKHK-SNVBAGLBSA-N |
手性 SMILES |
C1CCC(CC1)C(=O)N2CC[C@H](C2)O |
规范 SMILES |
C1CCC(CC1)C(=O)N2CCC(C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12948802.png)



![(S)-6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B12948826.png)
![3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12948830.png)
![1-[5-(1-Methyl-1H-benzimidazol-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B12948832.png)



![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B12948866.png)


![Spiro[3.4]octan-2-ylmethanol](/img/structure/B12948881.png)
